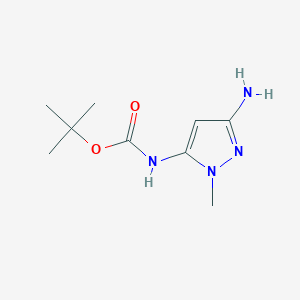
1-bromo-4-methyl-3-(propan-2-yl)pentane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-bromo-4-methyl-3-(propan-2-yl)pentane is an organic compound with the molecular formula C9H19Br. It is a brominated alkane, specifically a bromoalkane, which features a bromine atom attached to a carbon chain. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
准备方法
Synthetic Routes and Reaction Conditions
1-bromo-4-methyl-3-(propan-2-yl)pentane can be synthesized through the bromination of 4-methyl-3-(propan-2-yl)pentane. One common method involves the use of phosphorus tribromide (PBr3) as a brominating agent. The reaction typically occurs under controlled conditions to ensure the selective bromination of the desired carbon atom .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to handle the bromination reaction.
化学反应分析
Types of Reactions
1-bromo-4-methyl-3-(propan-2-yl)pentane undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-), cyanide ions (CN-), or amines (NH2-).
Elimination Reactions: The compound can undergo elimination reactions to form alkenes, typically in the presence of a strong base like potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and ammonia (NH3). Reactions are often carried out in polar solvents like water or ethanol.
Elimination: Strong bases such as potassium tert-butoxide (KOtBu) or sodium ethoxide (NaOEt) are used, typically in an aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products Formed
Substitution Reactions: Depending on the nucleophile, products can include alcohols, nitriles, or amines.
Elimination Reactions: The major products are alkenes, such as 4-methyl-3-(propan-2-yl)pent-1-ene.
科学研究应用
1-bromo-4-methyl-3-(propan-2-yl)pentane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving halogenated substrates.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-bromo-4-methyl-3-(propan-2-yl)pentane in chemical reactions typically involves the formation of a carbocation intermediate. In nucleophilic substitution reactions, the bromine atom leaves, forming a positively charged carbocation, which is then attacked by a nucleophile. In elimination reactions, the compound loses a proton and a bromine atom, forming a double bond and resulting in an alkene product .
相似化合物的比较
Similar Compounds
1-bromo-4-methylpentane: Similar structure but lacks the isopropyl group.
1-bromo-3-methylpentane: Similar structure but with the bromine atom on a different carbon.
1-bromo-2-methylpentane: Another isomer with the bromine atom on the second carbon.
Uniqueness
1-bromo-4-methyl-3-(propan-2-yl)pentane is unique due to the presence of both a bromine atom and an isopropyl group on the same carbon chain. This specific arrangement influences its reactivity and the types of reactions it can undergo, making it a valuable compound in synthetic organic chemistry .
属性
CAS 编号 |
1571913-29-5 |
|---|---|
分子式 |
C9H19Br |
分子量 |
207.2 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



